

An In-Depth Technical Guide to the Spectroscopic Data of 1,16-Dibromohexadecane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,16-Dibromohexadecane

Cat. No.: B1584363

[Get Quote](#)

This guide provides a detailed analysis of the spectroscopic data for **1,16-dibromohexadecane** ($C_{16}H_{32}Br_2$), a valuable bifunctional alkylating agent and linker molecule in various fields of chemical synthesis. Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to confirm its molecular structure, assess purity, and monitor reactions. This document offers a comprehensive exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental protocols.

Molecular Structure and Spectroscopic Overview

1,16-Dibromohexadecane is a long-chain alkane symmetrically substituted with bromine atoms at its terminal positions. This symmetry is a key feature that simplifies its spectroscopic analysis, particularly in NMR. The primary analytical techniques—NMR, IR, and MS—each provide a unique piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework, IR identifies the characteristic vibrations of its chemical bonds, and MS confirms the molecular weight and reveals fragmentation patterns.

Caption: Molecular structure of **1,16-Dibromohexadecane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For **1,16-dibromohexadecane**, both 1H and ^{13}C NMR provide definitive information about its carbon-hydrogen framework.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl_3) is critical as it dissolves the nonpolar analyte without contributing interfering signals to the ^1H NMR spectrum. A standard 500 MHz spectrometer provides excellent resolution for distinguishing the subtle differences in the chemical environments of the methylene groups.

Due to the molecule's symmetry, the 16-carbon chain yields a simplified ^1H NMR spectrum. Protons closer to the electronegative bromine atoms are "deshielded" and thus resonate at a higher chemical shift (further downfield).

Proton Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
Br- CH_2 -(CH_2) ₁₄ - CH_2 -Br (α -H)	~ 3.41	Triplet (t)	4H
Br- CH_2 - CH_2 -(CH_2) ₁₂ - CH_2 -Br (β -H)	~ 1.85	Quintet	4H
Br-(CH_2) ₂ -(CH_2) ₁₂ - CH_2 -Br (γ -H and internal)	~ 1.25-1.43	Multiplet (m)	24H

Interpretation:

- α -Protons (C1, C16): The protons on the carbons directly bonded to bromine appear as a triplet around 3.41 ppm. The triplet pattern arises from coupling to the two adjacent protons on the β -carbons.
- β -Protons (C2, C15): These protons, adjacent to the α -carbons, are found at approximately 1.85 ppm. They appear as a quintet due to coupling with the protons on both the α and γ carbons.
- Internal Methylene Protons: The remaining 12 methylene groups are in very similar chemical environments, resulting in a large, overlapping multiplet centered around 1.25-1.43 ppm.

The ^{13}C NMR spectrum is also simplified by the molecule's symmetry. The carbon atoms directly attached to the bromine atoms are significantly shifted downfield.

Carbon Assignment	Chemical Shift (δ , ppm) (Predicted)
Br-CH ₂ - (C-1, C-16)	~ 34.0
Br-CH ₂ -CH ₂ - (C-2, C-15)	~ 32.8
Br-(CH ₂) ₂ -CH ₂ - (C-3, C-14)	~ 28.8
Internal Carbons (-CH ₂ -)	~ 28.1 - 29.7

Interpretation:

- The signal for the carbon atom bonded to bromine (C-1/C-16) appears furthest downfield due to the strong deshielding effect of the halogen.[\[1\]](#)
- The signals for C-2/C-15 and C-3/C-14 are also distinct, while the remaining internal carbons produce a series of closely spaced peaks.

A standardized protocol ensures data integrity and reproducibility.[\[2\]](#)

- Sample Preparation: Dissolve approximately 10-20 mg of **1,16-dibromohexadecane** in ~0.7 mL of deuterated chloroform (CDCl₃).
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[\[3\]](#)
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.[\[4\]](#)
 - Number of Scans: 16 scans.
- ¹³C NMR Acquisition:
 - Pulse Program: Standard single-pulse with proton decoupling.

- Spectral Width: 0-50 ppm.
- Relaxation Delay (d1): 10 seconds, as quaternary carbons are not present, but long alkyl chains can have longer relaxation times.
- Number of Scans: 1024 scans or more to achieve an adequate signal-to-noise ratio.[2]

Caption: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule by measuring their vibrational frequencies.[5]

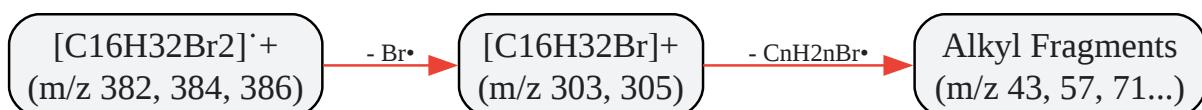
Spectral Interpretation: The IR spectrum of **1,16-dibromohexadecane** is dominated by features characteristic of a long-chain alkane, with a specific absorption for the carbon-bromine bond. The NIST Chemistry WebBook provides a reference gas-phase spectrum.[6]

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H Asymmetric & Symmetric Stretching	2925, 2854	Strong
C-H Scissoring (Bending)	1466	Medium
C-Br Stretching	~648	Medium-Strong

- C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are definitive indicators of C-H bonds on sp³ hybridized carbons, typical for alkanes.[7]
- C-H Bending: The peak at 1466 cm⁻¹ corresponds to the scissoring vibration of the methylene (-CH₂-) groups.
- C-Br Stretching: The absorption in the fingerprint region around 648 cm⁻¹ is characteristic of the carbon-bromine stretching vibration, confirming the presence of the terminal bromide groups.[8]

For a liquid sample like **1,16-dibromohexadecane** (at room temperature), the simplest method is using a salt plate.[9]

- Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Sample Application: Place a single drop of **1,16-dibromohexadecane** onto one plate.
- Assembly: Place the second plate on top, spreading the liquid into a thin, uniform film.
- Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty plates should be run first and subtracted from the sample spectrum.


Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that generates reproducible fragments.[10]

Analysis of the Mass Spectrum: The molecular weight of **1,16-dibromohexadecane** is 384.23 g/mol .[6] A key feature in its mass spectrum arises from the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio.

- Molecular Ion (M⁺): The presence of two bromine atoms results in a characteristic isotopic cluster for the molecular ion.
 - [M]⁺: C₁₆H₃₂⁷⁹Br₂ at m/z 382
 - [M+2]⁺: C₁₆H₃₂⁷⁹Br⁸¹Br at m/z 384
 - [M+4]⁺: C₁₆H₃₂⁸¹Br₂ at m/z 386
 - The expected intensity ratio for this triplet is approximately 1:2:1.[11]
- Key Fragmentation Pathways: Fragmentation in long-chain alkanes often involves the cleavage of C-C bonds, leading to clusters of peaks separated by 14 mass units (-CH₂-).[12] For haloalkanes, the loss of the halogen is a primary fragmentation pathway.[13]

- $[M-Br]^+$: Loss of a bromine radical ($m/z \sim 303, 305$). This will be a prominent peak.
- Alkyl Fragments: A series of alkyl carbocations will be observed at $m/z = 43, 57, 71$, etc., corresponding to $[C_3H_7]^+$, $[C_4H_9]^+$, $[C_5H_{11}]^+$, etc.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway in EI-MS.

This protocol outlines the standard procedure for obtaining an EI mass spectrum.[14][15]

- Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating.
- Ionization: The gaseous molecules enter the ion source where they are bombarded by a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M^+).[16]
- Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Safety and Handling

Based on available Safety Data Sheets (SDS), **1,16-dibromohexadecane** should be handled with care. It may cause skin and eye irritation.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

This information is a summary and users should always consult the full SDS before handling the chemical.

References

- Wiley-VCH. (2007). Supporting Information for "Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex...".
- BenchChem. (2025). Application Notes and Protocols for NMR-Based Characterization of Highly Branched Alkanes.
- Creative Proteomics. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- LCGC International. (n.d.). Electron Ionization for GC-MS.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- Creative Proteomics. (n.d.). Electron Ionization.
- PubChem. (n.d.). 1-Bromohexadecane.
- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0294754).
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- University of California, Irvine. (n.d.). Sample preparation for FT-IR.
- Kintek Solution. (n.d.). What Are The Methods Of Sample Preparation In Ftir?.
- UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition.
- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.
- ChemicalBook. (n.d.). 1-Bromohexadecane(112-82-3) 1H NMR spectrum.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
- Filo. (2025). count for the peaks in the mass spectrum of the 1-bromohexane.
- Oregon State University. (2022). ¹³C NMR Chemical Shifts.
- NIST. (n.d.). **1,16-Dibromohexadecane**.

- Weizmann Institute of Science. (2002). The acquisition of multidimensional NMR spectra within a single scan.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups.
- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- R-NMR. (n.d.). SOP data acquisition.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- University of York. (n.d.). Quantitative NMR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. 1,16-Dibromohexadecane [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [\[ncstate.pressbooks.pub\]](http://ncstate.pressbooks.pub)
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of 1,16-Dibromohexadecane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584363#spectroscopic-data-for-1-16-dibromohexadecane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com